2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one
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Overview
Description
2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one is an organic compound that belongs to the class of ketones It features an ethoxy group, a methanesulfonyl group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-1-phenylethan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-phenylethan-1-one: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
2-Methoxy-2-(methanesulfonyl)-1-phenylethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-(methylsulfonyl)-1-phenylethan-1-one: Similar but with a methylsulfonyl group.
Uniqueness
2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one is unique due to the presence of both the ethoxy and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
60279-04-1 |
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Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-ethoxy-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(16(2,13)14)10(12)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
UCMBWLNWCZULIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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